molecular formula C25H28N8O2 B1675411 Linagliptin CAS No. 668270-12-0

Linagliptin

Katalognummer B1675411
CAS-Nummer: 668270-12-0
Molekulargewicht: 472.5 g/mol
InChI-Schlüssel: LTXREWYXXSTFRX-QGZVFWFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

During the process development of linagliptin, five new process-related impurities were detected by high-performance liquid chromatography (HPLC). All these impurities were identified, synthesized, and subsequently characterized by their respective spectral data .


Molecular Structure Analysis

Linagliptin is a highly specific and potent inhibitor of DPP-4. The DPP-4 inhibitors can be divided, according to their chemical structure, into those that mimic the DPP-4 molecule and those that do not, such as linagliptin .


Chemical Reactions Analysis

The degradation profile of linagliptin was investigated under various conditions, including acid hydrolysis, alkaline hydrolysis, oxidation, heat, and light exposure . The identified degradation products demonstrate that linagliptin is particularly susceptible to degradation when exposed to acid and peroxide .


Physical And Chemical Properties Analysis

Linagliptin has a molar mass of 472.54 and a melting point of 202 ºC . It is predominantly non-renally eliminated .

Wissenschaftliche Forschungsanwendungen

Diabetic Nephropathy Treatment

Linagliptin has been shown to improve albuminuria, a predictor of diabetic nephropathy, and reduce plasmatic levels of osteopontin, a marker of vascular calcification, in diabetic endothelial nitric oxide synthase (eNOS) knockout mice .

Neuroprotective Effects

Studies have demonstrated the neuroprotective impact of Linagliptin against cognitive deficits induced by cadmium, suggesting its potential in treating neurodegenerative diseases . It also decreases the concentration of proinflammatory factors and increases anti-inflammatory patrolling in the CNS .

Transdermal Drug Delivery

Linagliptin has been formulated into transdermal drug delivery systems (TDDS) to enhance bioavailability and mitigate side effects associated with oral formulations .

Inflammatory Bowel Disease

Research using normoglycemic animals indicates beneficial effects of Linagliptin in rodent models of inflammatory bowel disease .

Chronic Kidney Damage

Linagliptin has been used in studies investigating its beneficial effects on chronic kidney damage .

Testicular Injury

There is evidence suggesting Linagliptin’s use in treating testicular injury in rodent models .

Influence on Neurotransmission

Linagliptin has been studied for its influence on neurotransmission in rat brains, with both acute and chronic exposure being investigated .

Cardiovascular Safety

Evidence from randomized controlled trials (RCTs) has been summarized to assess the safety of Linagliptin, focusing on cardiovascular risks among patients with Type 2 Diabetes Mellitus (T2DM) .

Wirkmechanismus

Target of Action

Linagliptin is a selective inhibitor of dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These hormones play a crucial role in regulating insulin secretion and glucose homeostasis .

Mode of Action

Linagliptin works by inhibiting the DPP-4 enzyme, thereby slowing the inactivation of GLP-1 and GIP . This leads to an increase in the levels of these active incretins, which in turn enhances the production of insulin and decreases the production of glucagon by the pancreas . The result is a reduction in blood glucose levels in a glucose-dependent manner .

Biochemical Pathways

Linagliptin’s administration leads to a decrease in the concentration of proinflammatory factors such as TNF-α, IL-6 and increases the number of anti-inflammatory patrolling monocytes . It also affects vascular dysfunction-related reactive oxygen species and inflammation, thus exhibiting anti-oxidative and anti-inflammatory properties . Moreover, linagliptin has been shown to have a positive effect on metabolic dysfunction and renal and/or cardiovascular damage .

Pharmacokinetics

Linagliptin has a unique pharmacokinetic profile characterized by target-mediated nonlinear pharmacokinetics, concentration-dependent protein binding, minimal renal clearance, and no requirements for dose adjustment for any intrinsic or extrinsic factor . It is rapidly absorbed after oral administration, with maximum plasma concentration occurring after approximately 90 minutes, and reaches steady-state concentrations within 4 days . The majority of linagliptin is eliminated as the parent compound, demonstrating that metabolism plays a minor role in the overall pharmacokinetics in humans . Linagliptin is eliminated primarily in feces, with only around 5% of the oral therapeutic dose excreted in the urine at steady state .

Result of Action

The inhibition of DPP-4 by linagliptin leads to increased levels of active incretins, which in turn stimulate the production of insulin and inhibit the production of glucagon . This results in a reduction of blood glucose levels in a glucose-dependent manner . Additionally, linagliptin has been shown to have neuroprotective properties, with potential effects on tissue repair and neuroprotection .

Action Environment

The efficacy of linagliptin can be influenced by various environmental factors. For instance, linagliptin’s pharmacokinetic profile allows it to be administered without any dose adjustment in conditions of renal impairment . Furthermore, linagliptin’s efficacy in improving glycemic control has been demonstrated in several different studies, both as a monotherapy and as an add-on therapy . .

Safety and Hazards

Linagliptin can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

IUPAC Name

8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXREWYXXSTFRX-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201021653
Record name Linagliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL, Soluble in methanol; sparingly soluble in ethanol; very slightly soluble in isopropanol, alcohol
Record name Linagliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08882
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Linagliptin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8204
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Linagliptin is a competitive, reversible DPP-4 inhibitor. Inhibition of this enzyme slows the breakdown of GLP-1 and glucose-dependant insulinotropic polypeptide (GIP). GLP-1 and GIP stimulate the release of insulin from beta cells in the pancreas while inhibiting release of glucagon from pancreatic beta cells. These effects together reduce the breakdown of glycogen in the liver and increase insulin release in response to glucose., Linagliptin is an inhibitor of DPP-4, an enzyme that degrades the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Thus, linagliptin increases the concentrations of active incretin hormones, stimulating the release of insulin in a glucose-dependent manner and decreasing the levels of glucagon in the circulation. Both incretin hormones are involved in the physiological regulation of glucose homeostasis. Incretin hormones are secreted at a low basal level throughout the day and levels rise immediately after meal intake. GLP-1 and GIP increase insulin biosynthesis and secretion from pancreatic beta-cells in the presence of normal and elevated blood glucose levels. Furthermore, GLP-1 also reduces glucagon secretion from pancreatic alpha-cells, resulting in a reduction in hepatic glucose output.
Record name Linagliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08882
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Linagliptin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8204
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Linagliptin

Color/Form

White to yellow solid; also reported as a crystalline solid

CAS RN

668270-12-0
Record name Linagliptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=668270-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linagliptin [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668270120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linagliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08882
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Linagliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2yl)methyl]purine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LINAGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X29ZEJ4R2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Linagliptin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8204
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

190-196, 202 °C
Record name Linagliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08882
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Linagliptin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8204
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linagliptin
Reactant of Route 2
Linagliptin
Reactant of Route 3
Reactant of Route 3
Linagliptin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Linagliptin
Reactant of Route 5
Reactant of Route 5
Linagliptin
Reactant of Route 6
Linagliptin

Q & A

A: Linagliptin is a highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). [] This enzyme is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [, , ] By inhibiting DPP-4, linagliptin increases the levels of these incretin hormones, which in turn stimulate insulin secretion from pancreatic beta cells and suppress glucagon secretion from alpha cells, ultimately leading to improved glycemic control. [, , , ]

A: Research suggests that linagliptin can improve insulin sensitivity, particularly in the liver. Studies in diet-induced obese mice showed that long-term linagliptin treatment improved glucose disposal rates and suppressed hepatic glucose production during a euglycemic-hyperinsulinemic clamp, indicating enhanced insulin sensitivity. []

A: The molecular formula of linagliptin is C25H28N8O2, and its molecular weight is 472.54 g/mol. [, ]

A: While the provided abstracts don't delve into detailed spectroscopic analysis, they do mention techniques like X-ray crystallography being used to understand linagliptin's interaction with the DPP-4 enzyme. [] This technique helps visualize the drug's binding mode within the enzyme's active site.

ANone: The provided abstracts focus primarily on the pharmacological aspects of linagliptin and do not provide information on its material compatibility or stability in various conditions beyond standard pharmaceutical formulations.

ANone: Linagliptin itself doesn't possess catalytic properties. Its action relies on inhibiting the catalytic activity of the DPP-4 enzyme.

A: While not explicitly detailed in the provided abstracts, computational chemistry techniques like QSAR (Quantitative Structure-Activity Relationship) are likely employed in the drug discovery and optimization process of linagliptin. [] These methods correlate structural features with biological activity, aiding in the design of more potent and selective DPP-4 inhibitors.

A: Linagliptin is typically formulated as oral tablets for once-daily administration. [, , ] One study explored the bioequivalence of a fixed-dose combination tablet containing linagliptin, empagliflozin, and extended-release metformin compared to separate tablets, aiming to improve patient adherence. []

ANone: The provided abstracts primarily focus on preclinical and clinical research findings related to linagliptin and do not delve into specific SHE (Safety, Health, and Environment) regulations.

A: Linagliptin demonstrates good oral absorption. [] Studies in rats using high-resolution autoradiography revealed that after intravenous administration, linagliptin-related radioactivity exhibited time- and dose-dependent localization in the kidneys, liver, and small intestine, reflecting the known distribution of DPP-4. [, ]

A: Unlike many other DPP-4 inhibitors primarily cleared by the kidneys, linagliptin is predominantly excreted via the enterohepatic system, with a small portion eliminated renally. [, ] This characteristic allows for its use without dose adjustment in patients with renal impairment. [, , ]

A: One study investigated the effect of food on linagliptin bioavailability when administered as a fixed-dose combination tablet with metformin. It concluded that food did not significantly impact linagliptin's bioavailability. []

A: Yes, in diet-induced obese mice, linagliptin significantly reduced liver fat content and improved glycemic control, as evidenced by lower blood glucose levels and improved glucose tolerance. [, ]

A: Numerous clinical trials have demonstrated that linagliptin effectively improves glycemic control in patients with type 2 diabetes. It significantly reduces HbA1c levels when used as monotherapy or in combination with other antidiabetic drugs. [, , , , , , , , ]

A: The CAROLINA trial, a large cardiovascular outcome trial, compared linagliptin to glimepiride (a sulfonylurea) in patients with type 2 diabetes and established cardiovascular disease or high cardiovascular risk. The results showed that linagliptin was non-inferior to glimepiride in reducing the risk of cardiovascular events. []

ANone: The provided abstracts don't specifically address resistance mechanisms to linagliptin or cross-resistance with other DPP-4 inhibitors or drug classes.

ANone: The provided abstracts focus primarily on oral administration of linagliptin and don't explore alternative drug delivery systems or targeting strategies.

ANone: The research presented in the abstracts doesn't specifically investigate biomarkers for predicting linagliptin efficacy, monitoring treatment response, or identifying potential adverse effects.

A: While not extensively discussed in the provided abstracts, high-performance liquid chromatography (HPLC) is a widely used technique for quantifying linagliptin in biological samples. [, ]

ANone: The ecological impact and degradation pathways of linagliptin aren't discussed in the provided research abstracts.

A: A dedicated study examined the impact of varying tablet dissolution characteristics on the bioavailability of linagliptin in a fixed-dose combination with metformin. It concluded that the observed differences in dissolution profiles did not significantly affect the bioavailability of either drug. []

ANone: While the provided research abstracts don't elaborate on specific analytical method validation details for linagliptin, it's crucial to adhere to established guidelines to ensure accuracy, precision, and specificity when quantifying this drug in various matrices.

ANone: The provided abstracts don't specifically address the immunogenicity potential of linagliptin or any immunological responses associated with its use.

A: Research indicates that linagliptin is a substrate for P-glycoprotein (P-gp), a drug efflux transporter. [, ] This interaction could potentially influence its absorption and distribution, particularly in organs with high P-gp expression, such as the intestine and brain. [, ]

ANone: The abstracts primarily focus on linagliptin's pharmacological properties and don't delve into its biocompatibility or biodegradability aspects.

ANone: The abstracts don't provide information related to the recycling or waste management of linagliptin.

A: The research abstracts highlight the use of various research tools and resources, including animal models like diabetic db/db mice and ZDF rats, cell-based assays using human U937 monocytes and brain microvascular endothelial cells, and clinical trials involving diverse patient populations. [, , , , ] These resources are essential for investigating linagliptin's efficacy and safety.

A: The approval of linagliptin by the US Food and Drug Administration on May 2, 2011, marked a significant milestone in the development of DPP-4 inhibitors for treating type 2 diabetes. [, ] This approval was based on a comprehensive clinical development program involving thousands of patients and demonstrating the drug's efficacy and safety profile.

A: The research on linagliptin highlights the importance of interdisciplinary collaboration, involving scientists from various fields such as pharmacology, endocrinology, cardiology, and medicinal chemistry. [, , , ] For instance, understanding linagliptin's effects on cardiovascular outcomes requires expertise from both cardiologists and endocrinologists. Similarly, developing and optimizing the drug's formulation and delivery systems necessitate contributions from pharmaceutical scientists.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.